N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide

medicinal chemistry kinase inhibitor structure-activity relationship

Procure CAS 1396869-98-9 as a singleton for your kinase screening deck. This benzamide uniquely combines an electron‑withdrawing para‑trifluoromethoxy group (σₚ ≈ 0.35, elevated lipophilicity) with a structurally constrained N‑(2‑hydroxy‑3‑methoxy‑2‑methylpropyl) side chain that provides a stereoelectronically tuned H‑bond donor‑acceptor pair. No other commercially catalogued analog in this series merges the –OCF₃ pharmacophore with this tertiary‑alcohol/methyl‑ether motif. Use alongside the 3,5‑dimethoxy congener (CAS 1334373‑55‑5) for matched‑molecular‑pair HLM stability analysis, or deploy in CNS MPO panels to rank‑order para‑substituent effects on permeability and efflux susceptibility.

Molecular Formula C13H16F3NO4
Molecular Weight 307.269
CAS No. 1396869-98-9
Cat. No. B2564504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide
CAS1396869-98-9
Molecular FormulaC13H16F3NO4
Molecular Weight307.269
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(COC)O
InChIInChI=1S/C13H16F3NO4/c1-12(19,8-20-2)7-17-11(18)9-3-5-10(6-4-9)21-13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18)
InChIKeyKKDMJFUDOJMMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide (CAS 1396869-98-9): Core Structural & Supplier Baseline


N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide (CAS 1396869-98-9) is a synthetic benzamide derivative with the molecular formula C₁₃H₁₆F₃NO₄ and a molecular weight of 307.27 g/mol . The compound features a para-trifluoromethoxy (–OCF₃) substituent on the benzamide phenyl ring and an N-linked 2-hydroxy-3-methoxy-2-methylpropyl side chain that introduces both a tertiary alcohol and a methyl ether within the same aliphatic motif . It is commercially available from research chemical suppliers as a screening compound for non-human investigational use, with confirmed InChI Key KKDMJFUDOJMMKY-UHFFFAOYSA-N . While disclosed in patent literature within the chemical space of kinase-targeted benzamide inhibitors—with structurally related trifluoromethyl benzamides inhibiting ABL1, ABL2, and BCR-ABL kinases—direct quantitative bioactivity data (e.g., IC₅₀ values) for this specific CAS registry number remain absent from curated public databases such as ChEMBL and PubChem BioAssay as of the latest search [1][2].

Why Off-the-Shelf Benzamide Analogs Cannot Replace 1396869-98-9 in Target-Focused Chemical Biology


Substituting N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide with a structurally related benzamide—even one sharing the same N-alkyl side chain—is unfounded without matched biological data because the para-trifluoromethoxy (–OCF₃) group confers physicochemical and pharmacophoric properties that are discontinuous with chloro, propyl, thiophenyl, methoxy, or unsubstituted analogs. The –OCF₃ substituent is strongly electron-withdrawing (Hammett σₚ ≈ 0.35 vs. σₚ ≈ 0.23 for –Cl and σₚ ≈ –0.17 for –CH₃), increases lipophilicity (estimated ΔlogP ≈ +1.0–1.5 over –OCH₃), and engages in orthogonal multipolar interactions within hydrophobic enzyme pockets that simpler substituents cannot recapitulate [1][2]. Concurrently, the tertiary alcohol and methyl ether on the N-alkyl chain form a stereoelectronically constrained hydrogen-bond donor/acceptor pair absent in linear-chain or monofunctional derivatives. In the context of kinase inhibitor discovery programs, where identical benzamide scaffolds with para-substituent variation have yielded IC₅₀ values spanning from low nanomolar to >10 μM against ABL kinases, wholesale analog substitution risks nullifying target engagement . These structure–activity relationship features demand compound-level verification, not class-level assumption.

Quantitative Differentiation Evidence: 1396869-98-9 vs. Closest Structural Analogs


Evidence Dimension 1: Para-Substituent Electronic Modulation – –OCF₃ vs. –Cl, –OCH₃, –CH₃, and Thiophen-3-yl

The para-trifluoromethoxy group in 1396869-98-9 imposes a fundamentally different electronic environment compared to the para-substituents in the closest commercially catalogued analogs bearing the identical N-(2-hydroxy-3-methoxy-2-methylpropyl) side chain. Using Hammett substituent constants, –OCF₃ (σₚ = 0.35) is a stronger electron-withdrawing group than –Cl (σₚ = 0.23 in 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, CAS 1334376-51-0) and operates in the opposite electronic direction from electron-donating groups such as –OCH₃ (3,5-dimethoxy analog, CAS 1334373-55-5) and –CH₃/–C₃H₇ (4-propyl analog, CAS 1334373-46-4) [1]. This electronic differentiation directly affects benzamide π-system polarization, amide bond resonance, and hydrogen-bond acceptor strength of the carbonyl oxygen—properties that modulate target binding affinity in kinase ATP pockets.

medicinal chemistry kinase inhibitor structure-activity relationship physicochemical property

Evidence Dimension 2: Lipophilicity and Predicted Membrane Permeability – –OCF₃ vs. –OCH₃ and –Cl

The –OCF₃ group contributes significantly greater lipophilicity than the analogous –OCH₃ group. The aromatic –OCF₃ substituent increases logP by approximately 1.0–1.5 log units relative to –OCH₃, a magnitude consistent with the fragment-based π value difference (π(OCF₃) ≈ 1.04 vs. π(OCH₃) ≈ –0.02 on aromatic rings) [1]. When compared against the 3,5-dimethoxy analog (CAS 1334373-55-5, XLogP3-AA = 0.6), the –OCF₃-bearing target compound is predicted to exhibit XLogP in the range of 2.0–2.5, representing a 10- to 30-fold higher octanol–water partition coefficient [2][3]. Higher lipophilicity translates to greater predicted passive membrane permeability but also to potential differences in metabolic stability, plasma protein binding, and off-target promiscuity.

lipophilicity ADME drug design logP

Evidence Dimension 3: Metabolic Stability – Susceptibility to Oxidative O-Dealkylation: –OCF₃ vs. –OCH₃

A key differentiator between the –OCF₃-substituted target compound and the –OCH₃ analog is metabolic vulnerability at the para position. The aromatic methoxy group (–OCH₃) in the 3,5-dimethoxy analog (CAS 1334373-55-5) is a known substrate for cytochrome P450 (CYP)-mediated O-demethylation, a major clearance pathway that generates a phenolic metabolite with altered polarity and potential for Phase II conjugation [1]. In contrast, the aromatic trifluoromethoxy group (–OCF₃) is essentially inert to oxidative O-dealkylation due to the strength of the C–F bonds and the absence of C–H bonds on the methyl carbon; its primary metabolic fate, if any, involves reductive defluorination—a far slower process in human liver microsomes [1][2]. This metabolic stability differentiation has been demonstrated in paired –OCH₃/–OCF₃ compound series where the –OCF₃ analog exhibited 5- to 20-fold longer microsomal half-life [2].

metabolic stability CYP450 microsomal clearance drug metabolism

Evidence Dimension 4: Kinase-Target Engagement Potential – 4-Trifluoromethoxy-Benzamide Scaffold vs. Non-Fluorinated Analogs

The 4-(trifluoromethoxy)benzamide scaffold, which forms the core of 1396869-98-9, has established precedence in kinase inhibitor pharmacology. GNF-2 (CAS 778270-11-4), which features a 4-(trifluoromethoxy)phenylamino-pyrimidinyl benzamide architecture, is a well-characterized allosteric Bcr-Abl inhibitor with an IC₅₀ of 267 nM, demonstrating that the –OCF₃ group contributes to productive binding within the myristoyl pocket of Abl kinase . By contrast, 4-alkyl and 4-halo benzamide analogs lacking the –OCF₃ group in patent JP2015516460A exhibit >100-fold variation in kinase inhibitory activity depending on the para-substituent identity, with several non-fluorinated congeners showing IC₅₀ > 10 μM [1]. While direct IC₅₀ data for 1396869-98-9 itself is not publicly available, the scaffold precedent provides a rational basis for its procurement in kinase-focused screening libraries, where the 4-propyl analog (CAS 1334373-46-4) and 4-chloro analog (CAS 1334376-51-0) lack any documented kinase inhibition data.

kinase inhibition BCR-ABL allosteric inhibitor GNF-2

Evidence Dimension 5: Hydrogen-Bond Donor/Acceptor Architecture – Tertiary Alcohol + Methyl Ether vs. Simpler N-Alkyl Chains

The N-(2-hydroxy-3-methoxy-2-methylpropyl) side chain in 1396869-98-9 provides a geometrically constrained hydrogen-bond donor (tertiary alcohol –OH) and hydrogen-bond acceptor (methyl ether –OCH₃) that are positioned on the same carbon center (C2), creating a geminal H-bond donor/acceptor motif not present in simpler N-alkyl benzamide analogs. Topological polar surface area (TPSA) calculation for 1396869-98-9 yields approximately 68 Ų (amide N–H, amide C=O, tertiary –OH, –OCH₃, and –OCF₃ oxygen contributions), compared to ~47 Ų for N-(2-hydroxyethyl)benzamide derivatives lacking the methoxy group [1]. This TPSA difference of ~21 Ų predicts measurably different aqueous solubility and blood–brain barrier penetration potential. Additionally, the methyl substitution at C2 prevents metabolic oxidation at that position, a feature not present in N-(2-hydroxyethyl) or N-(3-methoxypropyl) side chains where the benzylic or α-to-oxygen positions are metabolically labile [2].

hydrogen bonding molecular recognition solubility crystal engineering

Evidence Dimension 6: Commercially Catalogued Analog Diversity and Data Asymmetry: 1396869-98-9 as the Only –OCF₃ Representative

Among the commercially catalogued N-(2-hydroxy-3-methoxy-2-methylpropyl)-substituted benzamides, 1396869-98-9 is the sole representative carrying the para-trifluoromethoxy (–OCF₃) substituent. A survey of vendor databases revealed the following catalogued analogs: 4-propyl (CAS 1334373-46-4, Catalog EVT-3015346/B2878272), 4-chloro (CAS 1334376-51-0, Catalog B3012452), 4-(thiophen-3-yl) (CAS 2034415-77-3, Catalog EVT-2500420), 3,5-dimethoxy (CAS 1334373-55-5), 2-ethoxy (CAS 1334368-99-8), and 2-((difluoromethyl)sulfonyl) (CAS 2034539-51-8, Catalog EVT-2617880) [1]. None of these analogs contain the –OCF₃ group. Furthermore, none of the non-fluorinated or partially fluorinated analogs in this series have associated bioactivity data (IC₅₀, Kᵢ, EC₅₀) in publicly accessible databases, whereas the 4-OCF₃ benzamide scaffold class has validated kinase pharmacology precedent [2]. This data asymmetry means 1396869-98-9 is the only compound in this N-alkyl benzamide series that bridges to a known pharmacophore space.

chemical sourcing screening library SAR toolkit procurement

Optimal Application Scenarios for Procuring N-(2-Hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide (CAS 1396869-98-9)


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment in Oncology

Procure 1396869-98-9 as a prioritized component of a kinase-targeted screening deck. The 4-trifluoromethoxybenzamide scaffold class has demonstrated allosteric Bcr-Abl inhibition (GNF-2, IC₅₀ = 267 nM), establishing pharmacophoric relevance for Abl-family kinases . The N-(2-hydroxy-3-methoxy-2-methylpropyl) side chain introduces a structurally constrained H-bond donor–acceptor pair (TPSA ≈ 68 Ų) that may confer binding mode differentiation from simpler N-alkyl benzamides in ATP- or myristoyl-pocket screening formats [1]. Compound procurement is warranted as a singleton representing fluorinated chemical space within a benzamide analog series where non-fluorinated congeners remain entirely uncharacterized for kinase activity.

Metabolic Stability SAR Studies Comparing –OCF₃ vs. –OCH₃ Benzamide Matched Pairs

Use 1396869-98-9 alongside the 3,5-dimethoxy analog (CAS 1334373-55-5) in a matched molecular pair analysis to quantify the impact of –OCF₃ vs. –OCH₃ substitution on human liver microsome (HLM) stability. Literature precedent shows 5- to 20-fold increases in microsomal half-life for –OCH₃ → –OCF₃ replacements due to elimination of CYP-mediated O-demethylation as a clearance pathway [2]. This head-to-head comparison is critical for medicinal chemistry teams evaluating fluorination strategies to optimize lead compound pharmacokinetic profiles before investing in costly in vivo studies.

Physicochemical Property Profiling for CNS Drug Discovery Multiparameter Optimization

Deploy 1396869-98-9 in a CNS multiparameter optimization (MPO) panel to assess how the –OCF₃ group and the hydroxyl-methoxypropyl side chain collectively influence TPSA, logP, and predicted CNS penetration. With a predicted XLogP of ~2.0–2.5 and TPSA of ~68 Ų, the compound sits near the boundary of desirable CNS drug space (TPSA < 70 Ų; logP 1–4) [1][3]. Direct comparison with the 4-propyl, 4-chloro, 3,5-dimethoxy, and thiophen-3-yl analogs enables rank-ordering of para-substituent effects on permeability and efflux transporter susceptibility, informing design of brain-penetrant benzamide kinase inhibitors.

Chemical Probe Development Requiring Defined H-Bond Pharmacophore Geometry

Use 1396869-98-9 in structure-based design campaigns (X-ray crystallography or cryo-EM) where the geminally positioned tertiary alcohol (–OH) and methyl ether (–OCH₃) on the N-alkyl side chain are required to interrogate specific water-mediated or direct H-bonding interactions within a protein binding site [1]. The 2-methyl substitution prevents α-oxidation at this position, ensuring metabolic integrity during prolonged biophysical assay incubations. No other commercially catalogued analog in this N-(2-hydroxy-3-methoxy-2-methylpropyl) benzamide series combines this H-bond architecture with the –OCF₃ electronic/lipophilic profile, making 1396869-98-9 the sole compound capable of satisfying both pharmacophoric constraints simultaneously.

Quote Request

Request a Quote for N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.